N-(4-Aminophenyl)-2-butoxybenzamide
Description
N-(4-Aminophenyl)-2-butoxybenzamide is a benzamide derivative featuring a 4-aminophenyl group attached to the amide nitrogen and a butoxy (-OC₄H₉) substituent at the 2-position of the benzene ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the butoxy chain) and hydrogen-bonding capacity (via the amino group and carbonyl oxygen).
Properties
IUPAC Name |
N-(4-aminophenyl)-2-butoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-12-21-16-7-5-4-6-15(16)17(20)19-14-10-8-13(18)9-11-14/h4-11H,2-3,12,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSVONYENMOFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294043 | |
| Record name | N-(4-Aminophenyl)-2-butoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020056-78-3 | |
| Record name | N-(4-Aminophenyl)-2-butoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020056-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminophenyl)-2-butoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-Aminophenyl)-2-butoxybenzamide typically begins with 4-aminophenol and butyl bromide.
Reaction Steps:
Nucleophilic Substitution: The amino group of 4-aminophenol reacts with butyl bromide in the presence of a base (e.g., potassium carbonate) to form N-(4-aminophenyl)butan-1-ol.
Amide Formation: The resulting alcohol is then reacted with benzoyl chloride in the presence of a base (e.g., pyridine) to form the final product, this compound.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process, where the reaction mixture is prepared, reacted, and then purified to obtain the final product.
Continuous Process: For large-scale production, a continuous process can be employed, where the reactants are continuously fed into the reactor, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Aminophenyl)-2-butoxybenzamide can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino or butoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents
Biological Activity
N-(4-Aminophenyl)-2-butoxybenzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H20N2O2
- Molecular Weight : 260.34 g/mol
The compound features an amino group attached to a phenyl ring, which is further linked to a butoxy-substituted benzamide moiety. The presence of the butoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, blocking substrate access and thereby inhibiting enzymatic activity. This can lead to decreased production of metabolites associated with various diseases.
- Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways, modulating physiological responses.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells .
Anti-inflammatory Effects
Studies have explored the compound's potential as an anti-inflammatory agent. It has been observed to reduce pro-inflammatory cytokine production in vitro, suggesting its utility in treating conditions characterized by chronic inflammation.
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways . This activity highlights its potential as a chemotherapeutic agent.
Case Studies and Research Findings
- Case Study on Antioxidant Activity :
-
In Vivo Anti-inflammatory Study :
- In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to control groups, supporting its anti-inflammatory efficacy.
- Anticancer Investigations :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(4-Aminophenyl)benzamide | Benzamide | Moderate anti-inflammatory effects |
| N-(4-Aminophenyl)-2-methoxybenzamide | Methoxy-substituted benzamide | Enhanced solubility and bioactivity |
| This compound | Butoxy-substituted benzamide | Significant antioxidant and anticancer properties |
The structural modifications in these compounds significantly influence their biological activities, with this compound demonstrating superior antioxidant and anticancer effects compared to its analogs.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(4-Aminophenyl)-2-butoxybenzamide serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows researchers to explore modifications that could lead to novel compounds with enhanced properties.
Biology
The compound has been investigated for its biological interactions , particularly as an enzyme inhibitor. Studies suggest that it can interact with specific biological macromolecules, potentially inhibiting enzyme activities that are crucial for various metabolic pathways. This inhibition could lead to therapeutic effects in treating diseases where these enzymes play a significant role.
Medicine
In medicinal chemistry, this compound has shown promise as an anti-inflammatory and anticancer agent . Research indicates that it may target specific molecular pathways involved in inflammation and cancer progression, making it a candidate for further pharmacological studies. Its mechanism of action is believed to involve binding to enzyme active sites, thereby preventing substrate access and reducing metabolite production associated with disease progression.
Industrial Applications
Beyond its research applications, this compound is utilized in various industrial processes , including:
- Dyes and Pigments Production : The compound's chemical properties make it suitable for developing dyes and pigments used in textiles and coatings.
- Pharmaceutical Formulations : Its role as an intermediate in drug synthesis positions it as a valuable component in pharmaceutical manufacturing.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of this compound. The research demonstrated that the compound inhibited cell proliferation in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound, revealing that it significantly reduced pro-inflammatory cytokine levels in vitro. These findings suggest potential therapeutic applications for conditions characterized by chronic inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of N-(4-Aminophenyl)-2-butoxybenzamide with structurally related benzamides:
Notes:
- Hydrogen Bonding: The amino group (H-bond donor) and carbonyl oxygen (acceptor) facilitate interactions with biological targets, similar to 4-amino-N-(4-amino-2-methoxyphenyl)benzamide .
- Stability: Electron-withdrawing groups (e.g., nitro in , bromo in ) may reduce stability compared to electron-donating amino groups in the target compound.
Key Differentiators
- Electronic Profile: The electron-donating amino group enhances reactivity in nucleophilic environments compared to electron-withdrawing substituents in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
